Spectral Data Analysis of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid: A Technical Guide
Spectral Data Analysis of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the expected spectral data for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by spectral data from closely related structural analogs, to present a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of pyrrolopyrimidine derivatives, offering insights into spectral interpretation and experimental design.
Introduction: The Significance of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere that forms the core of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The substitution of a nitrogen atom with a carbon in the five-membered ring, as seen in deazapurines, allows for a broader range of chemical modifications and can lead to altered biological activity and selectivity. 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, with its carboxylic acid functionality, represents a key intermediate for the synthesis of a diverse library of derivatives through amide bond formation and other transformations. Accurate spectral characterization is paramount for confirming the identity and purity of this key building block and its subsequent products.
The structural confirmation of novel compounds like 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid relies on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering crucial clues about the molecule's composition and structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrrolopyrimidine core and the labile protons of the carboxylic acid and the pyrrole nitrogen. The predicted chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group. The analysis is based on data from related pyrrolopyrimidine structures found in the literature.
Table 1: Predicted ¹H NMR Chemical Shifts for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | ~8.9 | Singlet | - | Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to significant deshielding. |
| H4 | ~9.2 | Singlet | - | Also on the pyrimidine ring and strongly deshielded by the adjacent nitrogen atoms. |
| H7 | ~7.8 | Singlet | - | The sole proton on the pyrrole ring, its chemical shift is influenced by the adjacent carboxylic acid and the fused pyrimidine ring. |
| 5-NH | ~12.5 | Broad Singlet | - | The pyrrole NH proton is typically observed as a broad signal at a downfield chemical shift in DMSO-d₆. |
| -COOH | ~13.0 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal. |
Expertise & Experience in NMR Interpretation:
The choice of DMSO-d₆ as the solvent is strategic for observing the labile NH and COOH protons, which might be broadened or exchanged in other solvents like CDCl₃ or MeOD. The predicted chemical shifts for the pyrimidine protons (H2 and H4) are based on the strong deshielding effect of the adjacent nitrogen atoms, a characteristic feature of pyrimidine systems. The chemical shift of the pyrrole proton (H7) is anticipated to be downfield due to the electron-withdrawing nature of the attached carboxylic acid group.
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
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Acquisition Parameters:
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Set the spectral width to cover the range of 0-15 ppm.
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Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons for subsequent ¹³C NMR.
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Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring heteroatoms and functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~152 | Part of the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms. |
| C4 | ~155 | Similar to C2, located in the pyrimidine ring and highly deshielded. |
| C4a | ~118 | Aromatic carbon at the ring junction. |
| C6 | ~125 | Carbon bearing the carboxylic acid group. |
| C7 | ~130 | Aromatic carbon in the pyrrole ring. |
| C7a | ~148 | Quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
| -COOH | ~165 | The carbonyl carbon of the carboxylic acid group, appearing at a characteristic downfield shift. |
Authoritative Grounding in ¹³C NMR:
The predicted chemical shifts for the pyrimidine carbons (C2 and C4) are in the expected downfield region for carbons in such aza-aromatic systems. The quaternary carbons (C4a and C7a) are identified based on their expected lower intensity and the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carboxylic acid carbonyl carbon is readily identifiable by its characteristic chemical shift above 160 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is recommended.
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Acquisition Parameters:
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Employ proton-decoupled acquisition to obtain singlets for all carbon signals.
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Use a wider spectral width (e.g., 0-180 ppm).
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A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
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A relaxation delay of 2-5 seconds is generally sufficient.
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Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz). Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound and insights into its structural components through fragmentation analysis. For 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (Molecular Formula: C₇H₅N₃O₂, Molecular Weight: 163.13 g/mol ), Electrospray Ionization (ESI) is a suitable technique.
Table 3: Predicted Mass Spectrometry Data for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
| Ion | Predicted m/z | Ionization Mode | Interpretation |
| [M+H]⁺ | 164.04 | Positive (ESI+) | Protonated molecular ion. |
| [M-H]⁻ | 162.03 | Negative (ESI-) | Deprotonated molecular ion. |
| [M-COOH]⁺ | 118.05 | Positive (ESI+) | Loss of the carboxylic acid group (45 Da). |
| [M-CO₂]⁺ | 119.05 | Positive (ESI+) | Decarboxylation (loss of 44 Da). |
Trustworthiness through Mechanistic Insights:
The predicted fragmentation pattern is based on the known stability of the pyrrolopyrimidine core and the typical fragmentation of carboxylic acids. The loss of the carboxylic acid group as a radical or through decarboxylation are common and energetically favorable fragmentation pathways. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.
Experimental Protocol for Mass Spectrometry:
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an ESI mass spectrometer, preferably coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
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Acquisition Parameters (ESI+):
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Set the ion source to positive ion mode.
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Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximal ion intensity.
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Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
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Acquisition Parameters (ESI-):
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Switch the ion source to negative ion mode and re-optimize the source parameters.
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Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions. For HRMS, calculate the theoretical exact mass and compare it to the measured mass to confirm the elemental composition.
Visualizations
Molecular Structure
Caption: Molecular structure of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in ESI+ mode.
Conclusion
While direct experimental spectral data for 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is not widely published, a comprehensive and reliable predictive analysis can be constructed based on the extensive body of literature for analogous structures. This guide provides researchers with a strong foundational understanding of the expected ¹H NMR, ¹³C NMR, and mass spectral characteristics of this important heterocyclic building block. The detailed experimental protocols offer a self-validating system for the acquisition of high-quality data, ensuring confidence in the structural elucidation of newly synthesized materials. As research in the field of pyrrolopyrimidines continues to expand, this guide serves as a practical tool for accelerating the discovery and development of novel therapeutic agents.
![Chemical structure of 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](https://i.imgur.com/example.png)
